molecular formula C18H20 B12751681 cis-1,3-Diphenylcyclohexane CAS No. 21072-39-9

cis-1,3-Diphenylcyclohexane

Cat. No.: B12751681
CAS No.: 21072-39-9
M. Wt: 236.4 g/mol
InChI Key: MCHONHDBIWWITD-HDICACEKSA-N
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Description

cis-1,3-Diphenylcyclohexane: is an organic compound with the molecular formula C18H20 . It is a disubstituted cyclohexane where two phenyl groups are attached to the first and third carbon atoms in a cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Diphenylcyclohexane typically involves the hydrogenation of 1,3-diphenylcyclohexene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the cis configuration of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions: cis-1,3-Diphenylcyclohexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols depending on the reagents and conditions used.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of more saturated hydrocarbons.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-1,3-Diphenylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-1,3-Diphenylcyclohexane primarily involves its interactions with other molecules through steric and electronic effects. The phenyl groups can participate in π-π interactions, while the cyclohexane ring provides a rigid framework that influences the compound’s reactivity and stability. The specific molecular targets and pathways would depend on the context of its use, such as in chemical reactions or material synthesis .

Comparison with Similar Compounds

Uniqueness: cis-1,3-Diphenylcyclohexane is unique due to its specific cis configuration, which influences its conformational stability and reactivity. The presence of phenyl groups at the 1 and 3 positions creates significant steric hindrance, affecting its chemical behavior and making it a valuable compound for studying stereochemical effects in organic chemistry .

Properties

CAS No.

21072-39-9

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

[(1R,3S)-3-phenylcyclohexyl]benzene

InChI

InChI=1S/C18H20/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2/t17-,18+

InChI Key

MCHONHDBIWWITD-HDICACEKSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(CC(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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